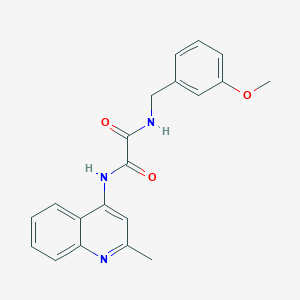

N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as MQBA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields.

科学的研究の応用

Synthesis and Structure

The compound’s chemical structure consists of a quinoline core with an oxalamide linker. The presence of a 4-hydroxy group on the quinoline ring makes it particularly intriguing for drug research and development. The tautomeric forms of quinolin-2,4-diones (Fig. 1) contribute to their unique reactivity and biological properties . X-ray analyses reveal that the structure of 4-hydroxy-2-quinolones often adopts the form shown in Figure 1B .

Biological Activities

4-Hydroxy-2-quinolones exhibit diverse biological activities, making them valuable in drug discovery:

- Antibacterial and Antitubercular Properties : Novel derivatives synthesized from 4-hydroxy-2-quinolones have been screened for antibacterial and antitubercular activity .

- Antimalarial Potential : Quinines, which share a quinoline motif, have been used to treat malaria. Although not directly related to this compound, the broader context of quinolones in antimalarial drug development is relevant .

Synthetic Approaches

Researchers have developed synthetic methodologies to access 4-hydroxy-2-quinolones and their derivatives. These approaches enable the construction of related heterocycles, ranging from four-membered to seven-membered rings. The resulting compounds often exhibit unique biological activities .

作用機序

Target of action

The compound “N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” belongs to the class of quinoline derivatives . Quinoline derivatives have been used since ancient times for the treatment of diseases like malaria . .

Mode of action

The mode of action of quinoline derivatives can vary widely depending on their structure and the specific disease they are used to treat. For example, some quinoline derivatives inhibit the growth of parasites, while others might act on specific enzymes or receptors in the body

Biochemical pathways

Quinoline derivatives can affect various biochemical pathways. For instance, some quinoline derivatives used in the treatment of malaria interfere with the parasite’s ability to break down and digest hemoglobin

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability. For quinoline derivatives, these properties can vary widely depending on the specific compound

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For quinoline derivatives, these effects can include the inhibition of parasite growth or the modulation of enzyme activity

Action environment

Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, and the presence of other compounds

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-10-18(16-8-3-4-9-17(16)22-13)23-20(25)19(24)21-12-14-6-5-7-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWJDCPESZBXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)

![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)